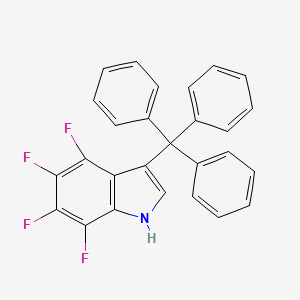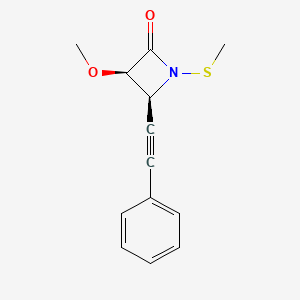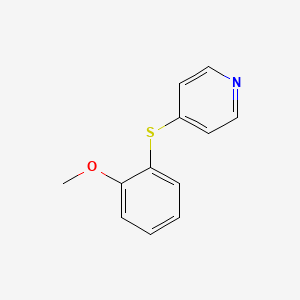
4,5,6,7-Tetrafluoro-3-(triphenylmethyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-Tetrafluoro-3-(triphenylmethyl)-1H-indole is a fluorinated indole derivative Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Métodos De Preparación
The synthesis of 4,5,6,7-Tetrafluoro-3-(triphenylmethyl)-1H-indole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: Introduction of fluorine atoms into the indole ring.
Tritylation: Attachment of the triphenylmethyl group to the indole nitrogen.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.
Análisis De Reacciones Químicas
4,5,6,7-Tetrafluoro-3-(triphenylmethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4,5,6,7-Tetrafluoro-3-(triphenylmethyl)-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its potential interactions with biological molecules.
Medicine: Fluorinated indoles are often investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of 4,5,6,7-Tetrafluoro-3-(triphenylmethyl)-1H-indole involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity, while the triphenylmethyl group can provide steric hindrance and influence the overall conformation of the molecule. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar compounds to 4,5,6,7-Tetrafluoro-3-(triphenylmethyl)-1H-indole include other fluorinated indoles and tritylated indoles. For example:
4,5,6,7-Tetrafluoro-3-(trifluoromethyl)-1H-indazole: This compound has a similar fluorinated structure but with a trifluoromethyl group instead of a triphenylmethyl group.
4,5,6,7-Tetrafluoro-3-methyl-1H-indazole: Another fluorinated indole derivative with a methyl group.
The uniqueness of this compound lies in its combination of fluorine atoms and the bulky triphenylmethyl group, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
574757-95-2 |
|---|---|
Fórmula molecular |
C27H17F4N |
Peso molecular |
431.4 g/mol |
Nombre IUPAC |
4,5,6,7-tetrafluoro-3-trityl-1H-indole |
InChI |
InChI=1S/C27H17F4N/c28-22-21-20(16-32-26(21)25(31)24(30)23(22)29)27(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16,32H |
Clave InChI |
DETREVNDXFUERQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CNC5=C4C(=C(C(=C5F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline-8-carbonitrile](/img/structure/B12591754.png)
![N-(3-methylbutyl)-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12591758.png)
![1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine](/img/structure/B12591770.png)
![2,2'-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12591778.png)



![4-Isothiazolecarboxamide, 3-[(1-phenylpropyl)thio]-5-(3-pyridinylamino)-](/img/structure/B12591794.png)
![5-[(2-{[3-(Morpholin-4-YL)propyl]amino}ethyl)amino]pentan-1-OL](/img/structure/B12591795.png)

![[1,3'-Bi-1H-indole]-3-acetamide, N,N-dimethyl-](/img/structure/B12591810.png)
![5-Chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12591818.png)

![2-{[(2,2-Dimethylpropyl)amino]oxy}-N-(propan-2-yl)acetamide](/img/structure/B12591853.png)
